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Compound of Interest

Compound Name: 3-Fluoro-5-hydroxypyridine

Cat. No.: B140042

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
3-Fluoro-5-hydroxypyridine, a key building block in medicinal chemistry and materials
science. This document is intended for researchers, scientists, and drug development
professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data. The insights provided herein are grounded in
established spectroscopic principles and validated through comparative analysis with related
molecular structures.

Introduction

3-Fluoro-5-hydroxypyridine, with the molecular formula CsH4FNO and a molecular weight of
113.09 g/mol , is a substituted pyridine derivative.[1] The presence of a fluorine atom and a
hydroxyl group on the pyridine ring imparts unique electronic properties and potential for
diverse chemical transformations, making it a valuable intermediate in the synthesis of novel
pharmaceuticals and functional materials. A thorough spectroscopic characterization is
paramount for confirming its molecular structure, assessing its purity, and understanding its
chemical behavior. This guide will delve into the expected NMR, IR, and MS spectral features
of this compound, providing a robust framework for its unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of
organic compounds in solution. For 3-Fluoro-5-hydroxypyridine, a combination of *H, 13C,
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and °F NMR experiments provides a complete picture of its atomic connectivity and electronic

environment.

'H NMR Spectroscopy

The proton NMR spectrum of 3-Fluoro-5-hydroxypyridine is expected to show three distinct
signals in the aromatic region corresponding to the three protons on the pyridine ring, in
addition to a signal for the hydroxyl proton. The chemical shifts are influenced by the
electronegativity of the nitrogen and fluorine atoms, as well as the electron-donating effect of
the hydroxyl group. The predicted *H NMR spectral data are summarized in Table 1.

Table 1: Predicted *H NMR Data for 3-Fluoro-5-hydroxypyridine

S Predicted Chemical Predicted Predicted J-
roton
Shift (ppm) Multiplicity coupling (Hz)
H-2 8.10 d JH2,F)=25
J(H4,F) = 9.0,
H-4 7.25 dd
J(H4,H6) =25
H-6 8.05 d J(H6,H4) =25
OH 9.50 brs

Disclaimer: The NMR data presented are predicted based on established principles of NMR
spectroscopy and analysis of similar compounds. Actual experimental values may vary.

Interpretation and Rationale:

e H-2 and H-6: These protons are situated ortho to the ring nitrogen, which is strongly electron-
withdrawing, leading to their deshielding and appearance at lower field (higher ppm). Their
chemical shifts are predicted to be around 8.10 and 8.05 ppm, respectively.

e H-4: This proton is positioned between the two electron-donating groups (relative to fluorine),
the fluorine and hydroxyl groups, and is expected to be the most shielded of the aromatic
protons, with a predicted chemical shift of approximately 7.25 ppm.
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o OH Proton: The hydroxyl proton is expected to be a broad singlet due to hydrogen bonding
and exchange with trace amounts of water. Its chemical shift can vary significantly with
concentration and solvent but is predicted to be around 9.50 ppm in a non-protic solvent like
DMSO-ds.

e Coupling Constants: The fluorine atom will couple with the neighboring protons. A significant
through-bond coupling is expected between F-3 and H-4 (3JHF) of around 9.0 Hz. A smaller,
long-range coupling is anticipated between F-3 and H-2 (*JHF) of approximately 2.5 Hz. The
coupling between H-4 and H-6 (*JHH) is expected to be around 2.5 Hz.

3C NMR Spectroscopy

The 13C NMR spectrum will provide information about the carbon framework of the molecule.
The predicted chemical shifts are influenced by the same electronic effects observed in the *H
NMR spectrum. The predicted data is presented in Table 2.

Table 2: Predicted 13C NMR Data for 3-Fluoro-5-hydroxypyridine

Predicted Chemical Shift Predicted C-F Coupling

Carbon

(Pppm) (Hz)
C-2 140.0 J(C2,F) =15
C-3 158.0 J(C3,F) =240
C-4 110.0 J(C4,F) =20
C-5 155.0 J(C5,F) = 10
C-6 130.0 J(C6,F) =5

Disclaimer: The NMR data presented are predicted based on established principles of NMR
spectroscopy and analysis of similar compounds. Actual experimental values may vary.

Interpretation and Rationale:

e C-3: The carbon directly attached to the highly electronegative fluorine atom (C-3) will
experience a strong deshielding effect and exhibit a large one-bond carbon-fluorine coupling
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constant (1JCF) of around 240 Hz. Its chemical shift is predicted to be the furthest downfield
for the fluorinated carbon, around 158.0 ppm.

e C-5: The carbon bearing the hydroxyl group (C-5) will also be significantly deshielded, with a
predicted chemical shift of approximately 155.0 ppm.

e C-2 and C-4: These carbons will show smaller two-bond and three-bond C-F couplings,
respectively. C-2, being adjacent to the nitrogen, will be more deshielded than C-4.

e C-6: This carbon is the least affected by the substituents and is expected to have a chemical
shift around 130.0 ppm.

9F NMR Spectroscopy

The °F NMR spectrum is a simple yet powerful tool for confirming the presence and electronic
environment of the fluorine atom. For 3-Fluoro-5-hydroxypyridine, a single signal is expected.
The chemical shift of fluorine is sensitive to the electronic nature of its surroundings.

Table 3: Predicted °F NMR Data for 3-Fluoro-5-hydroxypyridine

. Predicted Chemical Shift ) o
Fluorine Predicted Multiplicity

(ppm)

F-3 -120.0 d

Disclaimer: The NMR data presented are predicted based on established principles of NMR
spectroscopy and analysis of similar compounds. Actual experimental values may vary.
Chemical shifts are referenced to CFCls.

Interpretation and Rationale:

» The fluorine atom at the 3-position is predicted to have a chemical shift of around -120.0
ppm. This value is influenced by the electron-donating hydroxyl group at the 5-position. The
signal will appear as a doublet due to coupling with the adjacent H-4 proton.

Experimental Protocol for NMR Data Acquisition
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Sample Preparation: Dissolve approximately 5-10 mg of 3-Fluoro-5-hydroxypyridine in 0.6
mL of a suitable deuterated solvent (e.g., DMSO-de or CDCI3) in a standard 5 mm NMR tube.

Instrument Setup:

o Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
o Lock the spectrometer on the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity.

'H NMR Acquisition:

o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation
delay of 1-2 seconds, and 8-16 scans.

13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation
delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise
ratio (e.g., 1024 or more).

19F NMR Acquisition:
o Acquire a proton-coupled °F NMR spectrum.

o Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation
delay of 2-5 seconds, and 16-64 scans.

2D NMR (Optional but Recommended):

o Acquire COSY (*H-1H correlation), HSQC (*H-13C one-bond correlation), and HMBC (*H-
13C long-range correlation) spectra to unambiguously assign all proton and carbon signals.
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Caption: Predicted 2D NMR correlations for 3-Fluoro-5-hydroxypyridine.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a
molecule. The IR spectrum of 3-Fluoro-5-hydroxypyridine will be characterized by absorption
bands corresponding to the O-H, C-F, C=C, and C-N bonds, as well as the aromatic ring
vibrations.

Table 4: Predicted Characteristic IR Absorption Frequencies for 3-Fluoro-5-hydroxypyridine

. Predicted Frequency L
Functional Group 5 ( 1 Description
ange (cm~

O-H stretch 3200-3400 Broad, strong
C-H stretch (aromatic) 3000-3100 Medium, sharp
C=C and C=N stretch )
o 1550-1650 Medium to strong, sharp
(aromatic ring)
C-F stretch 1200-1300 Strong, sharp
C-O stretch (phenol) 1150-1250 Medium, sharp
C-H bend (out-of-plane) 800-900 Medium to strong, sharp

Interpretation and Rationale:

e O-H Stretch: A prominent broad band in the 3200-3400 cm~1 region is the hallmark of the
hydroxyl group, with the broadening arising from intermolecular hydrogen bonding.

e C-H Aromatic Stretch: Sharp peaks just above 3000 cm~1 are characteristic of C-H stretching
vibrations in the aromatic ring.

» Aromatic Ring Vibrations: The pyridine ring will exhibit characteristic stretching vibrations for
C=C and C=N bonds in the 1550-1650 cm~1 region.

e C-F Stretch: A strong absorption band in the 1200-1300 cm~* range is indicative of the C-F
stretching vibration.
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e C-O Stretch: The stretching vibration of the phenolic C-O bond is expected to appear in the
1150-1250 cm~1 region.

» Out-of-Plane Bending: The substitution pattern on the pyridine ring will give rise to
characteristic C-H out-of-plane bending vibrations in the fingerprint region (800-900 cm™1).

Experimental Protocol for IR Data Acquisition

e Sample Preparation:

o Solid Sample (ATR): Place a small amount of the solid sample directly on the diamond
crystal of an Attenuated Total Reflectance (ATR) accessory.

o Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium
bromide (KBr) and press into a thin, transparent pellet.

e Instrument Setup:
o Use a Fourier Transform Infrared (FTIR) spectrometer.

o Record a background spectrum of the empty sample compartment or the clean ATR
crystal.

o Data Acquisition:
o Place the sample in the spectrometer and acquire the IR spectrum.
o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

o The data is typically collected over the range of 4000-400 cm~1.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a
compound and can provide structural information through the analysis of fragmentation
patterns.

Predicted Mass Spectrum Data:
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e Molecular lon (M*): The electron ionization (EI) mass spectrum is expected to show a
prominent molecular ion peak at m/z = 113, corresponding to the molecular weight of 3-
Fluoro-5-hydroxypyridine.

 |sotope Peaks: The molecular ion peak will be accompanied by a smaller M+1 peak due to
the natural abundance of 13C.

e Major Fragmentation Pathways: The fragmentation of the molecular ion is likely to involve
the loss of small, stable neutral molecules. A plausible fragmentation pathway is illustrated

[M-CO]J* - HCN [C3H2F]*
- CO m/z = 85 m/z =57

[M - HCN]““]

below.

m/z = 86

Click to download full resolution via product page
Caption: A plausible fragmentation pathway for 3-Fluoro-5-hydroxypyridine in EI-MS.
Interpretation of Fragmentation:

e Loss of CO: A common fragmentation pathway for phenols and hydroxypyridines is the loss
of a carbon monoxide molecule, which would result in a fragment ion at m/z = 85.

o Loss of HCN: Pyridine rings often fragment via the loss of hydrogen cyanide, leading to a
fragment ion at m/z = 86.

o Further Fragmentation: The fragment at m/z = 85 could further lose HCN to give a fragment
at m/z = 57.

Experimental Protocol for Mass Spectrometry Data
Acquisition

e Sample Introduction:

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b140042?utm_src=pdf-body
https://www.benchchem.com/product/b140042?utm_src=pdf-body
https://www.benchchem.com/product/b140042?utm_src=pdf-body-img
https://www.benchchem.com/product/b140042?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b140042?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Direct Infusion (for ESI or APCI): Dissolve a small amount of the sample in a suitable
solvent (e.g., methanol or acetonitrile) and infuse it directly into the mass spectrometer.

o Gas Chromatography-Mass Spectrometry (GC-MS for El): Dissolve the sample in a
volatile solvent and inject it into a GC column for separation before introduction into the
mass spectrometer.

¢ lonization Method:

o Electron lonization (El): A hard ionization technique that provides detailed fragmentation
patterns, ideal for structural elucidation.

o Electrospray lonization (ESI) or Atmospheric Pressure Chemical lonization (APCI): Softer
ionization techniques that are useful for confirming the molecular weight with minimal
fragmentation.

e Mass Analyzer:

o Use a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain
accurate mass measurements, which can be used to confirm the elemental composition.

o Data Acquisition:

o Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Summary

The spectroscopic characterization of 3-Fluoro-5-hydroxypyridine relies on a synergistic
application of NMR, IR, and MS techniques. This guide has provided a detailed prediction and
interpretation of the expected spectral data, grounded in fundamental principles and
comparative analysis. The provided experimental protocols offer a practical framework for
researchers to acquire high-quality data for this important chemical entity. A thorough
understanding of its spectroscopic properties is crucial for its effective utilization in the
development of novel chemical entities with applications in medicine and materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 3-Fluoro-5-hydroxypyridine | C5SH4FNO | CID 2762906 - PubChem
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« To cite this document: BenchChem. [A Technical Guide to the Spectroscopic
Characterization of 3-Fluoro-5-hydroxypyridine]. BenchChem, [2026]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b140042#spectroscopic-data-for-3-fluoro-5-
hydroxypyridine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b140042?utm_src=pdf-body
https://www.benchchem.com/product/b140042?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/3-Fluoro-5-hydroxypyridine
https://pubchem.ncbi.nlm.nih.gov/compound/3-Fluoro-5-hydroxypyridine
https://www.benchchem.com/product/b140042#spectroscopic-data-for-3-fluoro-5-hydroxypyridine-nmr-ir-ms
https://www.benchchem.com/product/b140042#spectroscopic-data-for-3-fluoro-5-hydroxypyridine-nmr-ir-ms
https://www.benchchem.com/product/b140042#spectroscopic-data-for-3-fluoro-5-hydroxypyridine-nmr-ir-ms
https://www.benchchem.com/product/b140042#spectroscopic-data-for-3-fluoro-5-hydroxypyridine-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b140042?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b140042?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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